molecular formula C38H66O2 B3118907 Cholesteryl undecanoate CAS No. 24385-24-8

Cholesteryl undecanoate

Cat. No.: B3118907
CAS No.: 24385-24-8
M. Wt: 554.9 g/mol
InChI Key: FKKYQVGVWVTATD-HMVYLTCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl undecanoate is a cholesterol ester, specifically the ester formed between cholesterol and undecanoic acid. It is a lipid molecule that plays a significant role in modulating membrane fluidity and bilayer thickness upon interacting with triacylglycerols and phospholipids . This compound is often used in research and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Cholesteryl undecanoate, like other cholesteryl esters, primarily targets Cholesteryl Ester Transfer Proteins (CETP) . CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) . This process is crucial in the regulation of plasma cholesterol levels .

Mode of Action

This compound interacts with CETP to mediate the transfer of cholesteryl esters among lipoproteins . This interaction plays a key role in reverse cholesterol transport (RCT), a process that involves the transfer of cholesterol from peripheral tissues back to the liver for excretion .

Biochemical Pathways

The action of this compound affects the cholesterol homeostasis pathway . Cholesterol is synthesized through the mevalonate pathway, a complex process involving the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), mevalonic acid (MVA), and squalene . This compound, as a cholesteryl ester, can interfere with the absorption of cholesterol, thus affecting this pathway .

Pharmacokinetics

The pharmacokinetics of this compound, particularly when used in long-acting formulations, is an area of active research . Studies have shown that formulations of testosterone undecanoate, a similar compound, can produce a sustained plasma concentration for up to 40 days when administered via subcutaneous injection .

Result of Action

The action of this compound results in the modulation of cholesterol levels within the body . By interfering with cholesterol absorption, it can potentially lower the levels of cholesterol in the liver and plasma . This can have various downstream effects, including potential impacts on atherosclerosis and other cholesterol-related conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formulation and particle size can affect its release and safety profile . Furthermore, the compound’s action may also be influenced by factors such as diet and the presence of other compounds . .

Biochemical Analysis

Biochemical Properties

Cholesteryl undecanoate, like other cholesteryl esters, is a very nonpolar species. It is a predominant lipid component of atherosclerosis plaque and low- and high-density lipoprotein (LDL and HDL) cores It interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

This compound, being a derivative of cholesterol, may influence cell function in ways similar to cholesterol. Cholesterol plays a critical role in maintaining membrane integrity and fluidity . It can also impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. As a cholesteryl ester, it may be involved in the transport of cholesterol in the body. Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins

Metabolic Pathways

This compound, as a cholesteryl ester, may be involved in the metabolic pathways of cholesterol. Cholesterol metabolism involves biosynthesis, uptake, export, and esterification

Transport and Distribution

This compound may be transported and distributed within cells and tissues in a manner similar to other cholesteryl esters. CETP plays a key role in the transport of cholesteryl esters among lipoproteins

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl undecanoate can be synthesized through the esterification of cholesterol with undecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of enzymatic esterification, where lipases are used as biocatalysts to achieve high yields under mild conditions. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl undecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized cholesteryl esters.

    Hydrolysis: Cholesterol and undecanoic acid.

    Substitution: Various cholesteryl derivatives depending on the substituent introduced.

Scientific Research Applications

Biochemical Research

Cholesteryl undecanoate is primarily utilized in studies related to lipid metabolism and cellular processes. It plays a significant role in understanding cholesterol dynamics within biological systems.

  • Lipid Interactions : As a nonpolar lipid, this compound is instrumental in studying lipid interactions and membrane dynamics. It helps researchers investigate how cholesterol esters influence cellular functions and lipid metabolism pathways.
  • Cholesterol Homeostasis : The compound is involved in the modulation of cholesterol levels, impacting cholesterol homeostasis through its interaction with cholesteryl ester transfer proteins (CETP) that mediate the transfer of cholesteryl esters among lipoproteins.

Drug Delivery Systems

This compound has been explored for its potential in drug delivery applications, particularly for targeting specific tissues or cells.

  • Brain-Targeted Liposomes : Recent studies have developed cholesterol-undecanoate-glucose conjugates aimed at enhancing drug delivery across the blood-brain barrier. These conjugates facilitate the creation of liposomes that can effectively transport therapeutic agents to brain tissues .
  • Nanocomposite Materials : this compound is also used in synthesizing glucose-modified nanocomposites, which have shown promise in targeted drug delivery strategies. These materials leverage the properties of this compound for enhanced cellular uptake and distribution .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of functional materials.

  • Liquid Crystals : this compound is utilized in producing liquid crystals, which are essential for various optical applications. Its structural characteristics allow it to form ordered phases that are crucial for liquid crystal technology .
  • Biodegradable Polymers : Research indicates that this compound can be incorporated into biodegradable polymer matrices, enhancing their mechanical properties and biocompatibility, which is beneficial for biomedical applications.

Case Study 1: Cholesterol Transport Mechanisms

A study focused on the biochemical pathways involving this compound highlighted its role in cholesterol transport within cells. The research demonstrated that this compound influences the activity of CETP, thereby affecting plasma cholesterol levels and contributing to atherogenesis.

Case Study 2: Targeted Drug Delivery

In a recent investigation, researchers synthesized a cholesterol-undecanoate-glucose conjugate for developing brain-targeted drug delivery systems. The study revealed that these conjugates significantly improved the uptake of therapeutic agents by brain cells, showcasing their potential for treating neurological disorders .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Biochemical ResearchStudying lipid metabolism and cholesterol dynamicsModulates cholesterol levels via CETP
Drug Delivery SystemsBrain-targeted liposomesEnhanced delivery across blood-brain barrier
Material ScienceProduction of liquid crystalsForms ordered phases for optical applications
Biodegradable PolymersIncorporation into polymer matricesImproved mechanical properties

Comparison with Similar Compounds

    Cholesteryl oleate: Another cholesterol ester, formed with oleic acid, known for its role in lipid storage and metabolism.

    Cholesteryl palmitate: Formed with palmitic acid, it is commonly found in lipid droplets and has similar properties to cholesteryl undecanoate.

    Cholesteryl linoleate: Formed with linoleic acid, it is involved in various metabolic pathways and has distinct biological activities.

Uniqueness of this compound: this compound is unique due to its specific fatty acid component, undecanoic acid, which imparts distinct physical and chemical properties.

Biological Activity

Cholesteryl undecanoate is a cholesterol ester formed from cholesterol and undecanoic acid. This compound has garnered attention due to its potential applications in drug delivery systems, particularly in the context of targeting specific cells or tissues. The biological activity of this compound can be understood through various studies exploring its uptake mechanisms, cytotoxicity, and therapeutic implications.

This compound is synthesized through the esterification of cholesterol with undecanoic acid. This reaction typically involves activating the carboxylic acid group of undecanoic acid to facilitate the formation of the ester bond with cholesterol. The resulting compound possesses unique properties that enhance its solubility and bioavailability, making it suitable for various biomedical applications.

Uptake Mechanisms

Research has shown that this compound can be utilized as a vehicle for drug delivery, particularly in targeting malaria parasites. A study demonstrated that fluorescent cholesterol analogs, including this compound derivatives, were effectively taken up by intra-erythrocytic parasites. The fluorescence microscopy results indicated significant accumulation within the parasites, suggesting that this compound could enhance drug delivery to these cells .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance, compounds derived from cholesterol, including this compound, were tested against prostate carcinoma cell lines (PC-3 and LNCaP). Results indicated that certain cholesterol-based compounds exhibited varying degrees of cytotoxicity, with some showing promising activity against cancer cells while sparing normal cells .

Therapeutic Applications

This compound's role in drug delivery systems is particularly notable in the development of intranasal liposomal vaccines. The incorporation of this compound into liposomal formulations has been shown to improve the stability and efficacy of vaccines by enhancing their absorption through mucosal tissues .

Case Studies and Research Findings

  • Malaria Drug Delivery : A study explored the use of this compound as a part of a drug delivery system targeting malaria parasites. The findings suggested that the compound could significantly improve the uptake of therapeutic agents into infected red blood cells, providing a novel approach to treating malaria .
  • Cancer Treatment : In vitro studies assessed the cytotoxic effects of this compound and its derivatives on various cancer cell lines. The results indicated that certain analogs showed enhanced apoptosis induction compared to their cholesterol precursors, highlighting their potential as anticancer agents .
  • Vaccine Development : this compound has been investigated for its application in vaccine formulations. Its ability to enhance lipid bilayer stability makes it an attractive candidate for creating effective liposomal vaccines aimed at improving immune responses against infectious diseases .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h19,28-29,31-35H,7-18,20-27H2,1-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKYQVGVWVTATD-HMVYLTCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl undecanoate
Reactant of Route 2
Reactant of Route 2
Cholesteryl undecanoate
Reactant of Route 3
Reactant of Route 3
Cholesteryl undecanoate
Reactant of Route 4
Reactant of Route 4
Cholesteryl undecanoate
Reactant of Route 5
Reactant of Route 5
Cholesteryl undecanoate
Reactant of Route 6
Reactant of Route 6
Cholesteryl undecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.